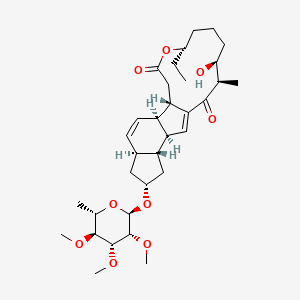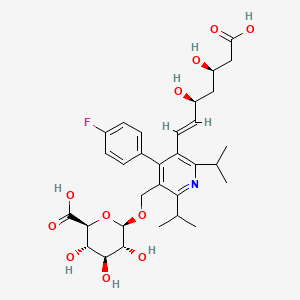
Desmethyl cerivastatin O-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The glucuronidation of cerivastatin and its metabolites, including Desmethyl cerivastatin O-b-D-glucuronide, involves several enzymes and pathways. Glucuronidation is a critical phase II metabolic reaction conducted by the UDP glucuronosyltransferase (UGT) family of enzymes. These reactions primarily occur in the liver but can also take place in other tissues, including the intestine, kidney, and brain. The specific mechanisms of cerivastatin glucuronidation reveal insights into its metabolism and the formation of its glucuronide conjugates (Prueksaritanont et al., 2002).
Molecular Structure Analysis
The molecular structure of this compound includes a glucuronic acid moiety attached to the cerivastatin molecule. This modification significantly impacts the molecule's polarity and solubility, facilitating its excretion through renal or biliary routes. The structural modification also affects the molecule's interaction with biological targets, potentially altering its pharmacological profile.
Chemical Reactions and Properties
This compound, as a glucuronide conjugate, exhibits different chemical properties compared to its parent compound, cerivastatin. The addition of glucuronic acid enhances its water solubility, making it more readily excreted from the body. This property is crucial for the detoxification and elimination of cerivastatin, reducing the risk of accumulation and potential toxicity (Prueksaritanont et al., 2002).
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
Statins, including cerivastatin, act as hydroxymethyl glutaryl coenzyme A (HMG-CoA) reductase inhibitors, reducing cholesterol synthesis in the liver. This action is crucial for managing hypercholesterolemia and preventing cardiovascular diseases. The metabolites of cerivastatin, possibly including Desmethyl cerivastatin O-b-D-glucuronide, may contribute to the drug's lipid-lowering effect by inhibiting cholesterol synthesis or through other metabolic pathways. Statins' effects on lipid profiles vary, with some reducing low-density lipoprotein (LDL) cholesterol significantly, alongside modest improvements in high-density lipoprotein (HDL) cholesterol and triglycerides (Plosker, Dunn, & Figgitt, 2000; Stein, 1998).
Drug-Drug Interactions
Cerivastatin's withdrawal highlighted the importance of understanding statins' drug-drug interactions, particularly those that could lead to adverse effects such as rhabdomyolysis. Research indicates that drug-drug interactions are significant, with cerivastatin's interactions potentially being mediated through its metabolites, including this compound (Shitara & Sugiyama, 2006). Understanding the pharmacokinetics and pharmacodynamics of statin metabolites is crucial for predicting and managing these interactions.
Mechanisms of Action and Safety
The mechanisms underlying statins' beneficial effects and their safety profile are complex, involving not only the inhibition of cholesterol synthesis but also impacts on cell membrane structure, mitochondrial function, and myocyte replication. The physicochemical, pharmacokinetic, and pharmacodynamic properties of statins and their metabolites play roles in their therapeutic effects and potential adverse reactions (Evans & Rees, 2002). The pharmacogenetics and pharmacogenomics of statins, including the role of specific gene polymorphisms in modulating the effects of statins and their metabolites, are areas of active research that could provide insights into individual susceptibility to statins' effects and safety (Kitzmiller et al., 2016).
Mechanism of Action
Target of Action
Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of Cerivastatin . Cerivastatin’s primary target is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol .
Mode of Action
Desmethyl Cerivastatin-O-beta-D-glucuronide, like Cerivastatin, is likely to act as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, the compound prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Cerivastatin-O-beta-D-glucuronide is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, reducing the synthesis of cholesterol and other sterols . This leads to a decrease in intracellular cholesterol levels, which in turn triggers an increase in the number of LDL receptors on the cell surface . These receptors bind to LDL in the bloodstream and internalize it, reducing circulating LDL cholesterol levels .
Pharmacokinetics
This suggests that a significant proportion of the drug is absorbed into the bloodstream after oral administration .
Result of Action
The primary result of Desmethyl Cerivastatin-O-beta-D-glucuronide’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular events .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMUKCNIVAOAKJ-YKYYUPDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40FNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

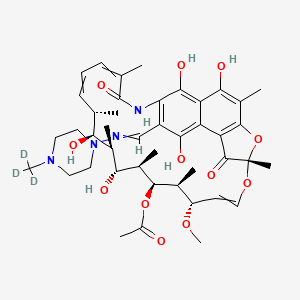
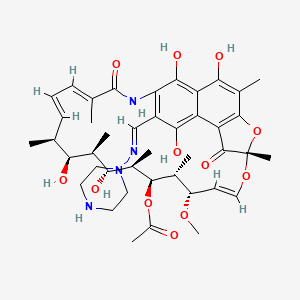


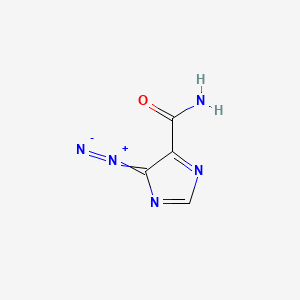


![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)
